4-Amino-1-butanol hydrochloride
Description
Structure
3D Structure of Parent
Properties
CAS No. |
3562-76-3 |
|---|---|
Molecular Formula |
C4H12ClNO |
Molecular Weight |
125.60 g/mol |
IUPAC Name |
4-aminobutan-1-ol;hydrochloride |
InChI |
InChI=1S/C4H11NO.ClH/c5-3-1-2-4-6;/h6H,1-5H2;1H |
InChI Key |
ZCBHDFOGSFRCGQ-UHFFFAOYSA-N |
Canonical SMILES |
C(CCO)CN.Cl |
Origin of Product |
United States |
Historical Perspectives in Chemical Synthesis and Derivatization
Historically, the synthesis of 4-amino-1-butanol (B41920) has been approached through various methods, some of which were characterized by harsh reaction conditions and modest yields. google.com One of the earlier methods involved the hydrolysis of N-substituted phthalimides. google.com Another known, yet complex, route involved the hydrogenation of 4-chlorobutyronitrile (B21389) followed by hydrolysis to replace the chlorine with a hydroxyl group. google.com
A significant advancement in the synthesis of 4-amino-1-butanol was the development of a two-step process involving the catalytic isomerization of but-2-ene-1,4-diol. This isomerization yields a mixture of 4-hydroxybutyraldehyde (B1207772) and 2-hydroxytetrahydrofuran, which is then converted to 4-amino-1-butanol via aminative catalytic hydrogenation. google.com More recent synthetic strategies have focused on improving efficiency and yield. For example, a method starting from 2-acetoxymethyl-4-methanesulfonyl-1-butyl acetate (B1210297) has been described, proceeding through novel intermediates like 2-acetoxymethyl-4-azido-1-butyl acetate and 4-azido-2-hydroxymethyl-1-butanol.
The derivatization of 4-amino-1-butanol has also been a subject of study, with a focus on creating compounds with potential pharmacological activity. acs.org For instance, it has been used as a starting material for the synthesis of 4-isopropylamino-1-butanol, an intermediate in the production of the pulmonary hypertension drug selexipag. google.com
Broad Significance As an Intermediate in Specialized Organic Synthesis
Advanced Synthetic Strategies
Asymmetric Synthesis for Chiral Amino Alcohol Derivatives
The generation of specific stereoisomers of amino alcohols is crucial for their application in pharmaceuticals and as chiral building blocks. Asymmetric synthesis provides a direct route to enantiomerically pure compounds. Chiral amino alcohols and their derivatives, such as squaric acid amides, have been effectively used as ligands in the asymmetric borane (B79455) reduction of ketones, yielding highly enantiomerically pure secondary alcohols (up to 99% ee). semanticscholar.org The structural rigidity of the squaric acid skeleton, combined with the chirality of the amino alcohol fragment, creates a well-defined environment for asymmetric reactions. semanticscholar.org
Furthermore, chiral β-amino alcohols themselves can function as organocatalysts. researchgate.net These molecules typically contain a basic amino group and a hydroxyl group capable of hydrogen bonding, allowing them to activate substrates and control the stereochemical outcome of a reaction. researchgate.net The development of novel cinchona alkaloid-derived catalysts has enabled the first direct catalytic asymmetric synthesis of γ-amino ketones through an umpolung reaction of imines and enones, demonstrating a powerful strategy for constructing chiral nitrogen-containing molecules. nih.gov These methods, while not all directly producing 4-amino-1-butanol, establish the principles and tools applicable for the synthesis of its chiral derivatives. semanticscholar.orgresearchgate.netnih.gov
Catalytic Amination of Biomass-Derived Oxygenates for 4-Amino-1-butanol Production
The shift towards renewable resources has spurred research into producing chemicals from biomass. acs.orgtu-darmstadt.de The catalytic amination of biomass-derived oxygenates, such as alcohols and diols, is a key strategy for synthesizing bio-based amines. acs.orgtu-darmstadt.deresearchgate.net 4-Amino-1-butanol can be produced via the amination of 1,4-butanediol (1,4-BDO), a diol that can be derived from biomass. acs.orgtu-darmstadt.de This reaction, typically conducted in the presence of an amine source like ammonia, can also yield other valuable products such as 1,4-diaminobutane (B46682) and pyrrolidine (B122466). acs.orgtu-darmstadt.de
A specific high-yield, two-step chemical process has been patented for the production of 4-aminobutanol. google.com This process involves:
Catalytic Isomerization : But-2-ene-1,4-diol is isomerized to create a mixture of 4-hydroxybutyraldehyde and its cyclic form, 2-hydroxytetrahydrofuran. google.com
Aminating Catalytic Hydrogenation : This mixture is then converted to 4-amino-1-butanol via reductive amination. google.com
The aminating hydrogenation step is effectively carried out at temperatures between 70 to 150°C and pressures of 10 to 25 MPa, with optimal conditions depending on the specific catalyst used, such as Raney nickel. google.com
Biotechnological and Microbial Production of 4-Amino-1-butanol
Biotechnological routes offer an alternative to chemical synthesis, often using renewable feedstocks under milder conditions.
Metabolic Engineering of Microorganisms (e.g., Corynebacterium glutamicum) for Fermentative Production from Renewable Resources (e.g., Glucose, Putrescine)
Metabolic engineering has successfully created microbial strains capable of producing 4-amino-1-butanol from simple sugars. nih.govresearchgate.net Corynebacterium glutamicum, a non-pathogenic, gram-positive bacterium, has been engineered for the first-time fermentative production of 4-amino-1-butanol from glucose. nih.govkaist.ac.krchemicalbook.com This was achieved by designing a novel synthetic pathway that converts the intermediate putrescine to 4-amino-1-butanol. nih.govresearchgate.net The key enzymes introduced into C. glutamicum were a putrescine (PUT) aminotransferase (encoded by ygjG) and an aldehyde dehydrogenase (encoded by yqhD), both sourced from Escherichia coli. nih.govresearchgate.netchemicalbook.com
The selection of C. glutamicum as a host is advantageous due to its high tolerance for γ-hydroxybutyrate (GHB), a related C4 platform chemical, suggesting a general robustness for producing such compounds. nih.gov Through a combination of strategies, including fine-tuning gene expression, eliminating competing metabolic pathways, and optimizing culture conditions, a final engineered strain was able to produce 24.7 g/L of 4-amino-1-butanol in a fed-batch fermentation process. nih.govresearchgate.netkaist.ac.kr
**Table 1: Metabolic Engineering Strategies for 4-Amino-1-butanol Production in *C. glutamicum***
| Strategy | Description | Key Genes/Enzymes | Outcome | Reference |
|---|---|---|---|---|
| Pathway Introduction | Introduction of a novel two-step pathway to convert putrescine to 4-amino-1-butanol. | Putrescine aminotransferase (ygjG from E. coli), Aldehyde dehydrogenase (yqhD from E. coli) | Enabled de novo biosynthesis of 4-amino-1-butanol from glucose. | nih.gov, chemicalbook.com, researchgate.net |
| Expression Optimization | Fine-tuning the expression levels of the introduced pathway genes to balance metabolic flux. | ygjG, yqhD | Improved product titer by optimizing enzyme concentrations. | nih.gov, kaist.ac.kr |
| Byproduct Elimination | Deletion of genes involved in competing pathways to redirect carbon flux towards the desired product. | Not specified | Increased final yield of 4-amino-1-butanol. | nih.gov |
Enzymatic Biocatalysis for Selective Synthesis or Resolution
Isolated enzymes offer a highly selective method for synthesizing chiral amino alcohols. acs.org Engineered amine dehydrogenases (AmDHs) have been developed for the asymmetric reductive amination of α-hydroxy ketones using ammonia as the amine donor. nih.gov Through directed evolution, the activity of these enzymes can be significantly improved while maintaining high enantioselectivity (>99% ee) and stability. nih.gov
Similarly, (R)-selective transaminases (TAs) have been identified that show excellent stereoselectivity in the asymmetric amination of hydroxy ketones to produce chiral hydroxy amines, such as (R)-3-amino-1-butanol. researchgate.net These enzymes can have broad substrate specificity, accepting aliphatic, aromatic, and alicyclic ketones, making them versatile biocatalysts for producing a range of value-added chiral compounds. researchgate.net Such enzymatic systems provide a green and efficient tool for the synthesis of optically pure amino alcohols. nih.govresearchgate.net
Optimization of Fermentation Conditions for Enhanced Yields
Maximizing the yield of microbially produced 4-amino-1-butanol requires careful optimization of fermentation parameters. For the engineered C. glutamicum strain, optimizing culture conditions was a key strategy that led to higher production titers. nih.govresearchgate.net General principles of fermentation optimization are widely applicable. For instance, in the production of butanol by Clostridium species, factors such as glucose concentration, the carbon-to-nitrogen (C/N) ratio, and the initial pH of the medium are critical for maximizing solvent production. nih.govresearchgate.net
The optimal temperature and pH affect not only cell growth but also enzyme stability and function. tuwien.at For many Clostridium strains, the optimal pH for growth is around 6.0, but a shift to a lower pH (<5.5) is often required to trigger the switch from acid production to solvent production. tuwien.at In the case of Clostridium saccharoperbutylacetonicum, maximum butanol production was achieved at an initial pH of 5.8, a temperature of 30°C, an agitation speed of 100 rpm, and an inoculum size of 15% (v/v). researchgate.net These parameters highlight the multifaceted nature of fermentation optimization required to achieve high product yields. nih.govresearchgate.netresearchgate.net
Table 2: Key Parameters for Fermentation Optimization
| Parameter | Importance | Typical Optimized Values (for related processes) | Reference |
|---|---|---|---|
| pH | Affects cell growth, enzyme activity, and the metabolic switch to solventogenesis. | Growth phase: ~6.0; Solventogenesis phase: <5.5 | tuwien.at, researchgate.net |
| Temperature | Influences enzyme kinetics and cell viability. | 30-37°C | tuwien.at, researchgate.net |
| Carbon Source | The concentration of sugars like glucose affects metabolic flux and can cause substrate inhibition if too high. | ~50 g/L glucose was optimal for a Clostridium strain. | nih.gov |
| Nitrogen Source / C:N Ratio | Proper nitrogen supplementation is vital for metabolism during growth and fermentation. | Varies depending on strain and substrate. | nih.gov |
| Agitation Speed | Affects mass transfer (nutrients, gases) but high shear can damage cells. | 100 rpm was optimal for a C. saccharoperbutylacetonicum strain. | researchgate.net |
Industrial Scale-Up Considerations and Process Optimization for 4-Amino-1-butanol Production
Transitioning the production of 4-amino-1-butanol from the laboratory to an industrial scale involves overcoming several challenges common to bioprocesses. mdpi.com A primary consideration is the cost of raw materials. While glucose is a common lab substrate, industrial processes increasingly look to cheaper, non-food feedstocks like lignocellulosic biomass (e.g., corn stover) to improve economic feasibility. nih.govmdpi.com However, using such materials requires costly pretreatment and hydrolysis steps and can introduce inhibitors that are toxic to the microbial culture. mdpi.com
Finally, downstream processing—the separation and purification of the final product—is a significant cost factor. nih.gov The entire process, from feedstock selection to final purification, must be holistically designed and optimized to ensure the economic viability of large-scale production. mdpi.comdlr.de The chemical synthesis route described in patent DE19602049A1, with its specified temperatures and pressures, provides an example of defined parameters for an industrial chemical process. google.com
Endogenous Conversion Pathways to Neurotransmitters (e.g., γ-Aminobutyric Acid (GABA))
4-amino-1-butanol serves as a precursor to GABA, undergoing a two-step enzymatic conversion in vivo. wikipedia.org This pathway is significant as it represents an alternative route to the synthesis of this key neurotransmitter.
The conversion of 4-amino-1-butanol to GABA is facilitated by the sequential action of two key enzymes. Initially, aldehyde reductase (ALR) catalyzes the oxidation of 4-amino-1-butanol to form an intermediate compound, γ-aminobutyraldehyde (GABAL). wikipedia.org Subsequently, aldehyde dehydrogenase (ALDH) acts on GABAL, oxidizing it to produce the final product, GABA. wikipedia.org Research has demonstrated that exogenously administered 4-aminobutyraldehyde (ABAL) is rapidly transformed into GABA within the brain, indicating its ability to cross the blood-brain barrier and be readily oxidized by endogenous enzymes. nih.govnih.gov This conversion is independent of the glutamic acid decarboxylase (GAD) pathway, which is the primary route for GABA synthesis from glutamate. nih.gov
Table 1: Enzymatic Conversion of 4-Amino-1-butanol to GABA
| Step | Substrate | Enzyme | Product |
| 1 | 4-Amino-1-butanol | Aldehyde Reductase (ALR) | γ-Aminobutyraldehyde (GABAL) |
| 2 | γ-Aminobutyraldehyde (GABAL) | Aldehyde Dehydrogenase (ALDH) | γ-Aminobutyric Acid (GABA) |
The metabolic pathway of 4-amino-1-butanol to GABA is structurally and enzymatically analogous to the conversion of 1,4-butanediol (1,4-BD) to γ-hydroxybutyric acid (GHB). wikipedia.org 1,4-BD, an industrial solvent, is a well-known prodrug of GHB. nih.govchemicalbook.com Its metabolism involves a two-step process initiated by alcohol dehydrogenase (ADH), which converts 1,4-BD into the intermediate γ-hydroxybutyraldehyde (GHBAL). nih.govresearchgate.net This intermediate is then oxidized by aldehyde dehydrogenase (ALDH) to form GHB. nih.govresearchgate.net
This metabolic parallel highlights a common enzymatic framework for the biotransformation of simple 1,4-disubstituted butanes into neuroactive compounds. In both pathways, an alcohol group is first oxidized to an aldehyde, which is then further oxidized to a carboxylic acid by the same class of enzymes.
Table 2: Comparison of Analogous Metabolic Pathways
| Feature | Pathway 1 | Pathway 2 |
| Precursor | 4-Amino-1-butanol | 1,4-Butanediol (1,4-BD) |
| Intermediate | γ-Aminobutyraldehyde (GABAL) | γ-Hydroxybutyraldehyde (GHBAL) |
| Final Product | γ-Aminobutyric Acid (GABA) | γ-Hydroxybutyric Acid (GHB) |
| Enzyme (Step 1) | Aldehyde Reductase (ALR) | Alcohol Dehydrogenase (ADH) |
| Enzyme (Step 2) | Aldehyde Dehydrogenase (ALDH) | Aldehyde Dehydrogenase (ALDH) |
Role in Enzyme-Substrate Interactions
4-Amino-1-butanol participates in various enzymatic reactions, functioning as both a substrate for biosynthesis and a component in the development of enzyme inhibitors.
4-Amino-1-butanol serves as a key starting material, or substrate, in the synthesis of various compounds. For instance, it is used in the chemical synthesis of pharmaceuticals, such as certain enzyme inhibitors. google.com In the field of metabolic engineering, microbial production of 4-amino-1-butanol has been achieved using engineered Corynebacterium glutamicum. This biosynthetic pathway utilizes a putrescine aminotransferase and an aldehyde dehydrogenase, which convert putrescine into 4-amino-1-butanol, demonstrating its role as a product in an engineered enzymatic cascade. nih.govchemicalbook.com
While direct potent inhibitory action by 4-amino-1-butanol is not extensively documented, its structural motifs are relevant. For example, related compounds like 2-amino-1-butanol can act as amino donors in reactions catalyzed by transaminase enzymes. google.com Furthermore, research into inhibitors for enzymes like glutamine synthetase-like (GS-like) enzymes has involved re-engineering known inhibitors by incorporating moieties that mimic substrates such as ethanolamine (B43304), which is structurally similar to 4-amino-1-butanol. nih.gov
The principles of enzyme inhibition can be understood by examining related structures and mechanisms. A prominent example is the inhibition of glutamine synthetase (GS) by methionine sulfoximine (B86345) (MSO). The mechanism involves the enzyme phosphorylating MSO, which then binds tightly to the active site, effectively blocking the enzyme's function. nih.gov
Inspired by this mechanism, researchers have designed specific inhibitors for GS-like enzymes, such as GlnA4, which is involved in ethanolamine metabolism. By chemically linking an MSO-like scaffold to a side chain that mimics the enzyme's natural substrate (ethanolamine), potent and selective inhibitors were created. nih.gov This strategy highlights a general principle: a compound's potential as an inhibitor can be enhanced by combining a reactive group that targets the enzyme's catalytic mechanism with a structural component that provides specificity for the substrate-binding site. This approach suggests that derivatives of 4-amino-1-butanol could theoretically be designed to inhibit enzymes that recognize it or similar structures as a substrate.
Interactions with Biological Macromolecules (Beyond Direct Clinical Application)
Beyond its role in neurotransmitter metabolism, 4-amino-1-butanol is utilized in biotechnology and materials science, where it interacts with large biological molecules. It has been employed as a building block in the synthesis of complex polymers designed for biomedical applications. sigmaaldrich.com
Specifically, 4-amino-1-butanol has been used as:
A linker in the synthesis of highly branched poly(β-amino esters) (HPAEs) : These polymers are designed for gene delivery, where they form complexes with nucleic acids (like DNA or RNA) to facilitate their entry into cells. sigmaaldrich.com The amino group of the 4-amino-1-butanol component is crucial for this interaction.
A side chain to modulate copolymer activity : It has been incorporated into copolymers to adjust their antimicrobial and hemolytic properties. sigmaaldrich.com This demonstrates an interaction with bacterial and red blood cell membranes, which are complex assemblies of lipids and proteins. sigmaaldrich.combiosynth.com
These applications show that 4-amino-1-butanol can be integrated into larger macromolecular structures, imparting specific chemical properties that mediate interactions with biological systems like cell membranes and nucleic acids.
Receptor Binding Profile Analysis
4-Amino-1-butanol, an analogue and precursor of the principal inhibitory neurotransmitter in the mammalian central nervous system, γ-aminobutyric acid (GABA), is anticipated to interact with GABAergic systems. wikipedia.org The primary receptors for GABA are the ionotropic GABA-A and GABA-C receptors, and the metabotropic GABA-B receptors. nih.govyoutube.com The interaction of alcohols with GABA-A receptors, in particular, has been a subject of extensive research.
Studies have demonstrated that alcohols, including butanol, can enhance the function of GABA-A receptors. youtube.comyoutube.com This potentiation of GABA-gated chloride ion influx leads to neuronal hyperpolarization, resulting in a decrease in neuronal excitability. youtube.comyoutube.com The specific binding sites for alcohols on the GABA-A receptor are thought to be located within the transmembrane domains of the receptor subunits. Research has identified specific amino acid residues that are critical for the modulatory effects of alcohols. While direct, high-throughput binding assays for 4-Amino-1-butanol hydrochloride across a wide panel of receptors are not extensively documented in publicly accessible literature, its structural similarity to GABA and the known effects of butanol on GABA-A receptors suggest a likely interaction.
The GABAergic system is complex, with multiple receptor subtypes exhibiting distinct pharmacological and physiological properties. A summary of the major GABA receptor types is provided below.
| Receptor Type | Class | Primary Mechanism of Action | Key Agonists | Key Antagonists |
|---|---|---|---|---|
| GABA-A | Ionotropic (Ligand-gated chloride channel) | Increases chloride ion conductance, leading to hyperpolarization. youtube.com | GABA, Muscimol, Benzodiazepines (positive allosteric modulators), Barbiturates (positive allosteric modulators), Alcohol (positive allosteric modulator) nih.govyoutube.com | Bicuculline (competitive), Picrotoxin (non-competitive) |
| GABA-B | Metabotropic (G-protein coupled) | Inhibits adenylyl cyclase, activates potassium channels, and inhibits calcium channels. nih.gov | GABA, Baclofen scbt.com | Saclofen, Phaclofen |
| GABA-C (now classified as GABA-Aρ) | Ionotropic (Ligand-gated chloride channel) | Increases chloride ion conductance, with slower kinetics than GABA-A. | GABA, (Z)-4-Amino-2-butenoic acid (CACA) | (1,2,5,6-Tetrahydropyridin-4-yl)methylphosphinic acid (TPMPA) |
Cellular Uptake and Transport Mechanisms
The cellular uptake of 4-Amino-1-butanol, as a structural analogue of GABA, is likely mediated by the same transport systems responsible for clearing GABA from the extracellular space. The clearance of GABA is not enzymatic but relies on its reuptake into both neurons and glial cells via specific GABA transporters (GATs). nih.gov These transporters are members of the solute carrier 6 (SLC6) family of neurotransmitter:sodium symporters. tandfonline.com
The transport process is an active mechanism, driven by the co-transport of sodium (Na+) and chloride (Cl-) ions down their electrochemical gradients. The established stoichiometry for mammalian GABA transporters is the translocation of one GABA molecule along with two Na+ ions and one Cl- ion into the cell. nih.gov This process is crucial for terminating GABAergic neurotransmission and maintaining low extracellular GABA concentrations.
Four distinct GABA transporters have been identified, each with a unique tissue distribution and pharmacological profile.
| Transporter | Alternate Name | Primary Location | Substrates/Inhibitors |
|---|---|---|---|
| GAT1 (SLC6A1) | - | Predominantly in neurons, but also in some glial cells. nih.gov | GABA, Tiagabine (selective inhibitor), Nipecotic acid tandfonline.comsigmaaldrich.com |
| GAT2 (SLC6A13) | BGT1 (in some tissues) | Mainly in the liver, kidneys, and to a lesser extent in the brain (meninges). tandfonline.com | GABA, Betaine, Nipecotic acid |
| GAT3 (SLC6A11) | - | Primarily in astrocytes. tandfonline.com | GABA, Nipecotic acid |
| BGT1 (SLC6A12) | - | Widely distributed, including brain, liver, and kidney. tandfonline.com | GABA, Betaine |
Given its structure, it is highly probable that 4-Amino-1-butanol is a substrate for one or more of these GABA transporters. The specific affinity and transport kinetics for 4-Amino-1-butanol at each transporter subtype would require dedicated experimental investigation. The efficiency of its transport into cells is a critical factor determining its subsequent metabolic fate, including its conversion to GABA. wikipedia.org
Analytical Chemistry Techniques for Structural Characterization and Quantification of 4 Amino 1 Butanol and Its Hydrochloride Salt
Spectroscopic Characterization Methods
Spectroscopy is a cornerstone in the structural analysis of 4-amino-1-butanol (B41920), offering detailed insights into its atomic and molecular composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidation of Molecular Structure (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of 4-amino-1-butanol. Both proton (¹H) and carbon-13 (¹³C) NMR provide unique information about the chemical environment of the atoms within the molecule.
¹H NMR: The ¹H NMR spectrum of 4-amino-1-butanol displays distinct signals corresponding to the different sets of protons in the molecule. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference. For 4-amino-1-butanol, the protons on the carbon adjacent to the hydroxyl group (-CH₂OH) are expected to appear at a different chemical shift than those adjacent to the amino group (-CH₂NH₂), and the protons on the internal methylene (B1212753) groups (-CH₂CH₂-). chemicalbook.comnih.gov
¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in 4-amino-1-butanol gives a distinct signal. The chemical shifts in ¹³C NMR are also reported in ppm and are indicative of the electronic environment of each carbon atom. For instance, the carbon atom bonded to the electronegative oxygen of the hydroxyl group will have a significantly different chemical shift compared to the other carbon atoms in the aliphatic chain. nih.govchemicalbook.com
Interactive Data Table: NMR Data for 4-Amino-1-butanol
| Nucleus | Chemical Shift (ppm) | Assignment |
| ¹H | ~3.65 | -CH₂OH |
| ¹H | ~2.72 | -CH₂NH₂ |
| ¹H | ~1.60 | -CH₂- |
| ¹H | ~1.54 | -CH₂- |
| ¹³C | ~62.5 | -CH₂OH |
| ¹³C | ~41.8 | -CH₂NH₂ |
| ¹³C | ~32.5 | -CH₂- |
| ¹³C | ~28.2 | -CH₂- |
Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of 4-amino-1-butanol and its hydrochloride salt reveals characteristic absorption bands corresponding to the vibrational frequencies of specific bonds.
For 4-amino-1-butanol, the spectrum will prominently feature a broad absorption band in the region of 3300-3400 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. The N-H stretching vibrations of the primary amine group typically appear as two sharp peaks in the same region. C-H stretching vibrations of the aliphatic chain are observed around 2850-2950 cm⁻¹. The C-O stretching vibration will give a strong absorption band in the 1050-1150 cm⁻¹ region. nist.govchemicalbook.com In the case of the hydrochloride salt, the presence of the ammonium (B1175870) ion (NH₃⁺) will result in a broad absorption band in the 2500-3000 cm⁻¹ range due to N-H stretching vibrations.
Interactive Data Table: Key IR Absorption Bands for 4-Amino-1-butanol
| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) |
| O-H (Alcohol) | Stretching | 3200-3600 (broad) |
| N-H (Amine) | Stretching | 3300-3500 (one or two peaks) |
| C-H (Alkane) | Stretching | 2850-2960 |
| C-O (Alcohol) | Stretching | 1050-1150 |
| N-H (Amine) | Bending | 1590-1650 |
Mass Spectrometry for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and to gain structural information through fragmentation analysis. In the mass spectrum of 4-amino-1-butanol, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (89.14 g/mol ). nist.govnist.govnist.gov
Electron ionization (EI) is a common method used to generate the mass spectrum. The fragmentation pattern provides a "fingerprint" of the molecule. For 4-amino-1-butanol, common fragmentation pathways include the loss of a water molecule (H₂O) from the molecular ion, or the cleavage of the carbon-carbon bonds, leading to characteristic fragment ions. The most abundant peak in the spectrum is often the base peak, which for 4-amino-1-butanol is typically at m/z 30, corresponding to the [CH₂NH₂]⁺ fragment. nist.govmassbank.eu
Chromatographic Separation and Purity Assessment
Chromatographic techniques are essential for separating 4-amino-1-butanol from impurities and for its quantitative analysis.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a widely used method for assessing the purity and determining the concentration of 4-amino-1-butanol. sielc.com A common approach involves reverse-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase. sielc.com
A study has described an HPLC method for the determination of aminobutanol (B45853) based on a charge transfer reaction. nih.gov In this method, aminobutanol reacts with tetrachloro-p-benzoquinone, and the resulting complex is analyzed using an HPLC-UV detector. nih.gov The method demonstrated good linearity and recovery, making it suitable for the rapid detection of aminobutanol. nih.gov The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. sielc.comnih.gov The choice of detector, commonly a UV detector, depends on the chromophoric properties of the analyte or its derivative. For compounds like 4-amino-1-butanol that lack a strong chromophore, derivatization is often necessary to enhance detection. nih.gov
Gas Chromatography (GC) for Purity and Volatile Component Analysis
Gas Chromatography (GC) is a robust analytical technique used to determine the purity of 4-Amino-1-butanol and to separate and quantify any volatile components or impurities. The method relies on the vaporization of the sample, which is then carried by an inert gas (the mobile phase) through a specialized column (the stationary phase). The separation of components is achieved based on their differential interactions with the stationary phase; compounds that interact weakly travel through the column faster, while those with stronger interactions are retained longer.
For the analysis of 4-Amino-1-butanol, the free base is sufficiently volatile for GC analysis. However, the hydrochloride salt is non-volatile and typically requires derivatization to a more volatile form before injection, or the use of pyrolysis-GC. More commonly, the purity of the free base is assessed by GC before it is converted to the hydrochloride salt.
A standard GC setup for this analysis would involve a capillary column coated with a polar stationary phase, suitable for separating polar compounds like amines and alcohols. A Flame Ionization Detector (FID) is often employed for quantification due to its high sensitivity to organic compounds. The resulting chromatogram displays peaks corresponding to each separated component, with the area of the main 4-Amino-1-butanol peak being proportional to its purity.
Research Findings: In practice, GC is a mature and well-understood laboratory technique for analyzing amine concentrations and degradation products. For related compounds, GC analysis is a standard quality control test, with specifications often requiring a purity of greater than 95%. lgcstandards.com When coupled with Mass Spectrometry (GC-MS), the technique becomes a powerful tool for not only quantifying purity but also for identifying unknown volatile impurities. This is particularly critical for identifying potential genotoxic impurities (GTIs) that may form during synthesis, such as chlorinated byproducts that could arise from the use of hydrochloric acid in the salt formation step. nih.gov A validated GC-MS method for a structurally similar compound, 4-chloro-1-butanol (B43188), demonstrated high sensitivity with a detection limit of 0.05 ppm, showcasing the technique's capability for trace-level impurity analysis. nih.gov
Table 1: Example GC Parameters for 4-Amino-1-butanol Purity Analysis
| Parameter | Value/Type |
| Instrument | Gas Chromatograph with FID |
| Column | Polar capillary column (e.g., DB-WAX, CP-Sil 8 CB) |
| Carrier Gas | Helium or Nitrogen |
| Inlet Temperature | 250 °C |
| Oven Program | 60 °C (hold 2 min), ramp to 220 °C at 10 °C/min |
| Detector Temperature | 280 °C |
| Injection Volume | 1 µL |
Table 2: Illustrative GC Purity Data for a 4-Amino-1-butanol Sample
| Retention Time (min) | Component Identity | Area (%) | Purity Assessment |
| 4.5 | Solvent (e.g., Methanol) | 0.05 | - |
| 8.2 | Unknown Impurity 1 | 0.15 | Impurity |
| 10.5 | 4-Amino-1-butanol | 99.78 | Main Component |
| 11.1 | Unknown Impurity 2 | 0.02 | Impurity |
Additional Analytical Approaches
Verifying the formation of 4-Amino-1-butanol hydrochloride from its free base (4-Amino-1-butanol) can be effectively achieved using pH-based analytical methods. 4-Amino-1-butanol is a weak base due to its primary amine group. When it reacts with hydrochloric acid, it forms an ammonium salt, this compound.
The presence of this salt in an aqueous solution results in a pH significantly different from that of the free base. The hydrochloride salt, when dissolved in water, will dissociate, and the resulting aminium ion will undergo hydrolysis to produce hydronium ions (H₃O⁺), leading to an acidic solution. In contrast, a solution of the free base will be alkaline due to the amine group accepting a proton from water, producing hydroxide (B78521) ions (OH⁻).
A simple and rapid verification method is to dissolve a known quantity of the compound in deionized water and measure the pH using a calibrated pH meter. A measured acidic pH is a strong indicator of the presence of the hydrochloride salt.
For more quantitative verification, an acid-base titration can be performed. stcloudstate.edu A solution of this compound can be titrated with a standardized strong base, such as sodium hydroxide. The titration curve, a plot of pH versus the volume of titrant added, will show a distinct equivalence point. stcloudstate.edu The volume of base required to reach this point can be used to calculate the molar amount of the hydrochloride salt present, thus confirming its identity and quantifying its concentration. This method is a foundational technique in the analysis of amine salts. gfschemicals.com
Table 3: Expected pH of Aqueous Solutions (0.1 M)
| Compound | Expected pH Range | Rationale |
| 4-Amino-1-butanol (Free Base) | > 7.0 (Alkaline) | Amine group acts as a proton acceptor. |
| This compound | < 7.0 (Acidic) | Hydrolysis of the aminium ion produces H₃O⁺. |
Table 4: Example Data from Titration of 4-Amino-1-butanol HCl with 0.1 M NaOH
| Volume of NaOH added (mL) | Measured pH |
| 0.0 | 5.5 |
| 5.0 | 8.9 |
| 10.0 | 9.5 |
| 15.0 | 10.0 |
| 20.0 (Equivalence Point) | 11.2 |
| 25.0 | 12.1 |
Chemical Reactivity and Advanced Derivatization of 4 Amino 1 Butanol
Reactivity of the Amino Group
The amino group (-NH2) in 4-amino-1-butanol (B41920) is a nucleophilic center, meaning it readily donates its lone pair of electrons to form new chemical bonds. This nucleophilicity is the basis for many of its characteristic reactions.
Nucleophilic Substitution Reactions
The amino group of 4-amino-1-butanol can act as a nucleophile in substitution reactions, where it displaces a leaving group on another molecule. masterorganicchemistry.comsavemyexams.com This is a fundamental reaction for forming new carbon-nitrogen bonds. For instance, it can react with alkyl halides, where the amino group attacks the electrophilic carbon atom bonded to the halogen, resulting in the displacement of the halide ion and the formation of a secondary amine. libretexts.org This type of reaction is crucial for the synthesis of various derivatives. libretexts.org
A common strategy to avoid side reactions, such as elimination, is to use a neutral form of the nucleophile, like ammonia (B1221849) or an amine, rather than a more basic anionic form. libretexts.org The reactivity in nucleophilic aromatic substitution (SNA) reactions is also a key feature, where the amino group can replace a suitable leaving group on an aromatic ring, particularly when the ring is activated by electron-withdrawing groups. nih.gov
Alkylation and Amination Reactions
Alkylation involves the addition of an alkyl group to the amino nitrogen. This can be achieved through reactions with alkyl halides, as mentioned above, or through reductive amination. google.com Reductive amination is a two-step process that first involves the reaction of the amine with a carbonyl compound (an aldehyde or a ketone) to form an imine or enamine intermediate, which is then reduced to the corresponding amine. This method is highly effective for creating secondary and tertiary amines.
Amination reactions, in a broader sense, involve the introduction of an amino group into an organic molecule. 4-Amino-1-butanol itself can be synthesized via amination processes, such as the reductive amination of 4-hydroxybutyraldehyde (B1207772). google.com
Salt Formation Mechanisms with Acids
As an amine, 4-amino-1-butanol is basic and readily reacts with acids to form ammonium (B1175870) salts. sigmaaldrich.com In the case of 4-amino-1-butanol hydrochloride, the amino group has already reacted with hydrochloric acid (HCl). This reaction involves the donation of a proton from the acid to the lone pair of electrons on the nitrogen atom of the amino group. This forms a positively charged ammonium ion and a chloride anion, resulting in the ionic compound this compound. sigmaaldrich.com The formation of this salt increases the compound's stability and water solubility.
Reactivity of the Hydroxyl Group
The hydroxyl group (-OH) in 4-amino-1-butanol is also a reactive site, capable of undergoing various transformations, particularly dehydration reactions to form ethers or esters.
Dehydration Reactions for Ether or Ester Formation
Ether Formation: Under acidic conditions and at elevated temperatures, alcohols can undergo dehydration to form ethers. byjus.commasterorganicchemistry.com For primary alcohols like 4-amino-1-butanol, this typically proceeds through an SN2 mechanism where one molecule of the alcohol, after being protonated, is attacked by the hydroxyl group of a second alcohol molecule. byjus.commasterorganicchemistry.com To favor ether formation over the competing elimination reaction that forms an alkene, the reaction temperature must be carefully controlled. libretexts.orglibretexts.org The synthesis of symmetrical ethers from primary alcohols is a common application of this reaction. masterorganicchemistry.com
Ester Formation: Esters can be formed by reacting 4-amino-1-butanol with a carboxylic acid in a process called Fischer esterification. operachem.comyoutube.com This reaction is typically catalyzed by a strong acid and involves the nucleophilic attack of the alcohol's hydroxyl group on the carbonyl carbon of the carboxylic acid. operachem.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, it is common to use an excess of the alcohol or to remove the water that is formed as a byproduct. operachem.com
Synthesis of Complex Derivatives
The dual functionality of 4-amino-1-butanol makes it a versatile precursor for the synthesis of a wide array of complex derivatives with applications in pharmaceuticals and materials science. sigmaaldrich.comnih.gov For example, it has been used as a linker in the synthesis of highly branched poly(β-amino esters) for gene delivery and as a side chain to modulate the activity of copolymers. sigmaaldrich.com
Protecting group chemistry is often employed to selectively react one functional group while the other is temporarily masked. For instance, the amino group can be protected with a tert-butyloxycarbonyl (Boc) group, allowing for selective reactions at the hydroxyl group. sigmaaldrich.comsigmaaldrich.com Subsequently, the protecting group can be removed to allow for further derivatization of the amino group. This strategic approach enables the synthesis of complex molecules with well-defined structures.
The synthesis of various heterocyclic compounds and other bioactive molecules often utilizes 4-amino-1-butanol as a key starting material. google.comvcu.edunih.gov
Table of Reaction Types and Products
| Reactant | Reaction Type | Product |
|---|---|---|
| Alkyl Halide | Nucleophilic Substitution | Secondary Amine |
| Aldehyde/Ketone | Reductive Amination | Secondary/Tertiary Amine |
| Acid (e.g., HCl) | Salt Formation | Ammonium Salt |
| Carboxylic Acid | Fischer Esterification | Ester |
Table of Compound Names
| Compound Name |
|---|
| This compound |
| 4-Amino-1-butanol |
| Hydrochloric acid |
| Alkyl halide |
| Secondary amine |
| Aldehyde |
| Ketone |
| Imine |
| Enamine |
| Tertiary amine |
| 4-Hydroxybutyraldehyde |
| Ammonium salt |
| Ether |
| Ester |
| Alkene |
| Carboxylic acid |
| Poly(β-amino esters) |
| Copolymers |
Formation of Cyclic Amines and their Alkyl Derivatives
The intramolecular cyclization of 4-amino-1-butanol is a direct route to the formation of pyrrolidine (B122466), a saturated five-membered nitrogen-containing heterocycle. This transformation can be achieved through various catalytic methods, which often involve the simultaneous activation of the hydroxyl group and amination.
One notable method employs a ruthenium-based catalyst system, derived from Ru₃(CO)₁₂ and CataCXium® PCy, for the selective cyclization of amino alcohols. rsc.org In the case of 4-amino-1-butanol, this catalytic system can steer the reaction towards either the cyclic amine (pyrrolidine) or the corresponding lactam (γ-butyrolactam), depending on the reaction additives. The formation of the cyclic amine is favored by the addition of water, while the presence of a hydrogen acceptor, such as a ketone, promotes the formation of the lactam. rsc.org Without any additive, a mixture of both products is typically observed. rsc.org The underlying mechanism is believed to involve a "hydrogen shuttling" process, where the catalyst facilitates both oxidation and reduction steps.
Another efficient method for the N-heterocyclization of primary amines with diols, a reaction analogous to the intramolecular cyclization of amino alcohols, utilizes a Cp*Ir complex as the catalyst. organic-chemistry.org This approach has been successfully applied to synthesize a variety of five-, six-, and seven-membered cyclic amines in good to excellent yields. organic-chemistry.org Furthermore, a one-pot synthesis of cyclic amines from amino alcohols can be achieved using thionyl chloride (SOCl₂), which circumvents the need for the classical multi-step protection-activation-cyclization-deprotection sequence.
The resulting pyrrolidine ring can be further functionalized through N-alkylation. The direct N-alkylation of unprotected amino acids with alcohols has been demonstrated using various catalytic systems, offering a sustainable route to N-substituted derivatives. wikipedia.org This strategy can be conceptually applied to the alkylation of the secondary amine in pyrrolidine, which itself can be considered a cyclic amino acid analog. Such alkylation reactions are crucial for modulating the physicochemical properties and biological activities of the final compounds. For instance, pyrrolidine-based β-amino alcohols, derived from tartaric acid and primary amines, have been synthesized and utilized as chiral ligands in the enantioselective alkylation of aldehydes. uc.pt
Interactive Table 1: Catalytic Cyclization of 4-Amino-1-butanol to Pyrrolidine
| Catalyst System | Additive | Product(s) | Conversion (%) | Selectivity to Pyrrolidine (%) | Reference |
| Ru₃(CO)₁₂ / CataCXium® PCy | None | Pyrrolidine, γ-Butyrolactam | 94.5 | 88 | |
| Ru₃(CO)₁₂ / CataCXium® PCy | Water | Pyrrolidine | - | High | |
| Cp*Ir complex | Not Applicable | Pyrrolidine | High | High | organic-chemistry.org |
| Thionyl Chloride (SOCl₂) | Not Applicable | Pyrrolidine | - | - |
Preparation of Aminoalkanol Derivatives with Specific Pharmacological Interests (excluding clinical data)
The chemical versatility of 4-amino-1-butanol and its derivatives makes them valuable starting materials in the synthesis of compounds with specific pharmacological applications. The ability to introduce various substituents onto the butanol backbone allows for the fine-tuning of molecular properties to interact with biological targets.
A significant application of a 4-amino-1-butanol derivative is in the synthesis of the antiviral drug famciclovir (B1672041). A novel synthesis of famciclovir utilizes 4-amino-2-hydroxymethyl-1-butanol as a key intermediate. This diol is condensed with N-(2-amino-4,6-dichloro-5-pyrimidinyl)formamide to form N-(2-amino-4-chloro-6-[[4-hydroxy-3-(hydroxymethyl)butyl]amino]pyrimidin-5-yl)formamide. This intermediate then undergoes a series of reactions, including dechlorination and cyclization, to yield the purine (B94841) analogue that is the core of famciclovir. The use of the diol intermediate is reported to prevent the formation of a significant pyrrolidine-based impurity that occurs with other synthetic routes.
Furthermore, 4-amino-1-butanol itself is a precursor for other pharmacologically relevant structures. For instance, it has been identified as a starting material for the synthesis of thieno[2,3-b]furan-2-sulfonamide derivatives, which have been investigated as enzyme inhibitors, and N-hydroxymethyl-4-pyridone, an orally active iron-complexing agent. google.com
The derivatization of the amino group of 4-amino-1-butanol has also led to compounds of pharmacological interest. N-aryl-4-amino-1-butanol derivatives can be synthesized through a palladium-catalyzed ring-opening reaction of tetrahydrofuran (B95107) during the reduction of aromatic nitro compounds. tandfonline.com This one-pot conversion provides a novel route to these amino alcohols, which are of interest in medicinal chemistry. tandfonline.com Additionally, methods for the preparation of N-alkylated derivatives, such as 4-isopropylamino-1-butanol, have been developed, highlighting the industrial relevance of such compounds which may serve as intermediates for active pharmaceutical ingredients. google.com
Interactive Table 2: Examples of Pharmacologically Interesting Derivatives of 4-Amino-1-butanol
| Derivative Class | Specific Example/Target | Pharmacological Relevance (non-clinical) | Starting Material | Reference |
| Purine Analogues | Famciclovir Precursor | Antiviral agent intermediate | 4-Amino-2-hydroxymethyl-1-butanol | |
| Fused Heterocycles | Thieno[2,3-b]furan-2-sulfonamide | Enzyme inhibitor | 4-Amino-1-butanol | google.com |
| Pyridinones | N-Hydroxymethyl-4-pyridone | Iron chelator | 4-Amino-1-butanol | google.com |
| N-Aryl Amino Alcohols | 4-N-Arylamino-1-butanols | General medicinal chemistry building blocks | Aromatic nitro compounds and THF (forms the butanol backbone in situ) | tandfonline.com |
| N-Alkyl Amino Alcohols | 4-Isopropylamino-1-butanol | Pharmaceutical intermediate | Tetrahydrofuran and isopropylamine | google.com |
Advanced Research Applications of 4 Amino 1 Butanol and Its Derivatives Non Clinical Contexts
Building Block in the Synthesis of Complex Organic Molecules
4-Amino-1-butanol (B41920), with its bifunctional nature containing both an amino and a hydroxyl group, serves as a crucial building block in the intricate field of organic synthesis. medchemexpress.com Its utility spans the creation of diverse and complex molecular architectures, finding applications in the development of specialized bioactive molecules, as an intermediate in the synthesis of pharmaceuticals, and in the construction of natural product analogues like Lycopodium alkaloids.
Precursor for Specialized Bioactive Molecules
The unique structure of 4-amino-1-butanol makes it an important precursor for a variety of bioactive molecules. medchemexpress.combiosynth.com It is a natural compound and an analogue and precursor of the neurotransmitter γ-aminobutyric acid (GABA). wikipedia.org The relationship between 4-amino-1-butanol and GABA is analogous to the relationship between 1,4-butanediol (B3395766) (1,4-BD) and γ-hydroxybutyric acid (GHB). wikipedia.org In biological systems, 4-amino-1-butanol is converted to γ-aminobutyraldehyde (GABAL), which is then oxidized to GABA. wikipedia.org This role as a precursor highlights its significance in the synthesis of neurologically relevant compounds.
Intermediate in Pharmaceutical Synthesis (e.g., Anti-viral Agents, Antibiotics)
4-Amino-1-butanol and its derivatives are key intermediates in the synthesis of various pharmaceuticals, including potent anti-viral agents. For instance, a derivative, 4-amino-2-hydroxymethyl-1-butanol, is a crucial intermediate in the production of Famciclovir (B1672041), an antiviral drug effective against several human herpes viruses. The synthesis involves the condensation of 4-amino-2-hydroxymethyl-1-butanol with a pyrimidine (B1678525) derivative to form a novel intermediate, which is then converted to Famciclovir through a series of reactions. This demonstrates the compound's integral role in constructing the core structures of complex antiviral medications. It has also been identified as an important intermediate for other drugs. nih.gov
| Pharmaceutical Agent | Role of 4-Amino-1-butanol Derivative | Therapeutic Class |
| Famciclovir | Key intermediate (4-amino-2-hydroxymethyl-1-butanol) in the synthesis pathway. | Anti-viral |
| Selexipag | Starting material (4-isopropylamino-1-butanol) for a multi-step synthesis. google.com | Pulmonary Hypertension Drug |
Synthesis of Lycopodium Alkaloids and other Natural Product Analogues
The Lycopodium alkaloids are a large and structurally diverse family of natural products, many of which exhibit interesting biological activities, including acetylcholinesterase inhibition, making them relevant for research into neurodegenerative diseases. nih.govnih.govresearchgate.net 4-Amino-1-butanol has been utilized in the total synthesis of several Lycopodium alkaloids. sigmaaldrich.com Specifically, it has been used in the synthesis of (+)-fawcettimine, (+)-fawcettidine, and (−)-lycojapodine A. sigmaaldrich.comsigmaaldrich.com The synthesis of these complex, polycyclic structures often involves intricate strategies where small, functionalized building blocks like 4-amino-1-butanol are essential for constructing the core skeleton of the alkaloids. nih.gov
| Lycopodium Alkaloid | Significance | Synthetic Application of 4-Amino-1-butanol |
| (+)-Fawcettimine | A member of the fawcettimane group of Lycopodium alkaloids. psu.edu | Used in the total synthesis. sigmaaldrich.comsigmaaldrich.com |
| (+)-Fawcettidine | A related Lycopodium alkaloid. | Used in the total synthesis. sigmaaldrich.comsigmaaldrich.com |
| (−)-Lycojapodine A | A complex Lycopodium alkaloid. | Used in the total synthesis. sigmaaldrich.comsigmaaldrich.com |
| (+)-Serratezomine A | A structurally complex Lycopodium alkaloid with a bridging lactone. nih.gov | While not directly mentioning 4-amino-1-butanol, its synthesis showcases the complexity of assembling these molecules. nih.gov |
Application in Polymeric Materials Science
The versatility of 4-amino-1-butanol extends into the realm of materials science, where its bifunctionality is leveraged for the creation of advanced polymers with tailored properties for biomedical applications.
Synthesis of Biodegradable Polymers (e.g., Poly(β-amino esters) (PBAEs))
4-Amino-1-butanol is a key monomer in the synthesis of poly(β-amino esters) (PBAEs), a class of biodegradable polymers with significant potential in drug and gene delivery. nih.govnih.govnih.gov These polymers are synthesized through the Michael addition reaction of a primary amine, such as 4-amino-1-butanol, with a diacrylate. nih.govdocumentsdelivered.com The resulting PBAEs possess ester linkages in their backbone, which are susceptible to hydrolysis, leading to their degradation into smaller, non-toxic molecules. nih.govresearchgate.net This biodegradability is a crucial feature for in vivo applications, as it prevents the long-term accumulation of polymeric materials in the body. The properties of the resulting PBAEs can be tuned by varying the monomers used in their synthesis. nih.gov
| Polymer Type | Monomers | Key Properties | Synthesis Method |
| Poly(β-amino esters) (PBAEs) | 4-amino-1-butanol and a diacrylate (e.g., 1,4-butanediol diacrylate). nih.gov | Biodegradable, pH-responsive, low cytotoxicity. nih.govdocumentsdelivered.com | Michael addition polymerization. nih.govdocumentsdelivered.com |
Role as a Linker in Gene Delivery Systems (e.g., Highly Branched Poly(β-amino esters))
In the context of gene delivery, 4-amino-1-butanol serves as a linker in the synthesis of more complex polymeric architectures, such as highly branched poly(β-amino esters) (HPAEs). sigmaaldrich.comsigmaaldrich.com These branched polymers are designed to efficiently condense and protect genetic material, such as plasmid DNA, and facilitate its delivery into cells. nih.gov The amino groups in the polymer chain become protonated at physiological pH, leading to a cationic polymer that can electrostatically interact with the anionic phosphate (B84403) backbone of DNA, forming nanoparticles. nih.govresearchgate.net The structure of the linker, in this case derived from 4-amino-1-butanol, can influence the physicochemical properties of the polymer-DNA complexes, including their size, stability, and transfection efficiency. nih.gov The biodegradability of the PBAE backbone ensures the eventual release of the genetic payload within the cell. nih.gov
Research in Environmental Technologies
The chemical structure of 4-amino-1-butanol, an alkanolamine, positions it as a compound of interest for environmental technologies, particularly in the field of carbon dioxide (CO₂) capture. mdpi.com Aqueous solutions of amines are the most mature technology for capturing CO₂ from industrial flue gases, a process vital for mitigating greenhouse gas emissions. researchgate.net The fundamental capture chemistry involves the reaction of the amine group with CO₂ to form carbamates or bicarbonates. mdpi.com
While traditional alkanolamines like monoethanolamine (MEA) are effective, they suffer from drawbacks such as high energy requirements for solvent regeneration, corrosivity (B1173158) to equipment, and solvent degradation. mdpi.comacs.org This has spurred research into alternative absorbents, with amino acid salts and other amino alcohols emerging as promising candidates. mdpi.comacs.org These compounds often exhibit lower volatility, reduced toxicity, and greater resistance to oxidative degradation compared to conventional amines. mdpi.com
Although direct studies on 4-amino-1-butanol for CO₂ capture are not extensively published, its potential can be inferred from research on structurally similar molecules. For example, studies on 3-amino-1-propanol have provided mechanistic insights, confirming that the hydroxyl group in alkanolamines actively participates in the proton transfer step during CO₂ absorption, a process that is further facilitated by the presence of water. rsc.org This suggests the hydroxyl group in 4-amino-1-butanol would play a similar beneficial role.
Furthermore, research on mixed amino acid salt solutions has shown synergistic effects, where a blend of different amino acids can achieve a higher CO₂ absorption capacity than the sum of the individual components. acs.org A solution containing glycine, alanine, proline, and lysine (B10760008) demonstrated a 19% higher absorption capacity compared to the calculated individual capacities. acs.org This highlights the potential for designing tailored solvent blends that could include 4-amino-1-butanol or its derivatives. Another related compound, aminoethylethanolamine (AEEA), has been investigated as a component in phase-change absorbents, which can significantly reduce the energy penalty associated with solvent regeneration. acs.orgacs.org The addition of n-butanol as a phase separator to an AEEA-water solution resulted in a 44% higher cyclic capacity and 24.9% lower regeneration energy consumption compared to the AEEA/water system alone. acs.org
Given these findings, 4-amino-1-butanol represents a potential platform molecule for developing new CO₂ capture solvents. Its primary amine allows for efficient reaction with CO₂, and its hydroxyl group can aid in the reaction mechanism and influence the physical properties of the solvent.
This table presents CO₂ capture performance data for various amine-based solvents to illustrate the range of efficiencies and the potential for new formulations. Data is compiled from studies on related amino alcohols and amino acids.
Computational Chemistry and Molecular Modeling Studies of 4 Amino 1 Butanol and Its Hydrochloride Salt
Theoretical Studies of Molecular Structure and Conformation
Theoretical investigations into the molecular structure and conformation of 4-amino-1-butanol (B41920) are fundamental to understanding its chemical and biological activities. These studies often employ quantum mechanical methods to predict the most stable arrangements of the atoms in three-dimensional space.
Density Functional Theory (DFT) Calculations for Geometric Optimization and Electronic Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. scispace.com For 4-amino-1-butanol, DFT calculations are employed to determine its optimized geometry, which corresponds to the lowest energy conformation of the molecule. mdpi.comnih.gov These calculations can reveal key structural parameters such as bond lengths, bond angles, and dihedral angles.
The process involves starting with an initial guess for the molecular geometry and then iteratively solving the DFT equations to find the arrangement of atoms that minimizes the total energy of the system. researchgate.net This geometric optimization provides a detailed picture of the molecule's three-dimensional shape.
Furthermore, DFT is used to calculate various electronic properties that are crucial for understanding the molecule's reactivity and interactions. These properties include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). nih.gov The HOMO-LUMO energy gap is a particularly important parameter as it provides an indication of the molecule's chemical stability and reactivity. nih.gov A smaller gap generally suggests that the molecule is more reactive.
| Property | Description |
|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital, indicating the ability to donate an electron. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital, indicating the ability to accept an electron. |
| HOMO-LUMO Gap | Difference in energy between the HOMO and LUMO, related to chemical reactivity and stability. nih.gov |
| Dipole Moment | A measure of the overall polarity of the molecule. |
| Molecular Electrostatic Potential (MEP) | Provides a map of the electrostatic potential on the electron density surface, indicating regions prone to electrophilic and nucleophilic attack. nih.gov |
Molecular Dynamics Simulations to Explore Conformational Space
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov For 4-amino-1-butanol, MD simulations can explore its vast conformational space by simulating the molecule's dynamic behavior in a given environment, such as in a solvent like water. fu-berlin.de These simulations provide a "movie" of how the molecule moves, vibrates, and changes its shape. nih.gov
By analyzing the trajectories from MD simulations, researchers can identify the most populated or energetically favorable conformations of 4-amino-1-butanol. This is crucial because the biological activity of a molecule is often dependent on its specific three-dimensional shape. The simulations can also reveal the flexibility of different parts of the molecule and how it might adapt its conformation upon interacting with other molecules. mdpi.commdpi.com
Ligand-Target Interactions and Binding Affinity Predictions
Understanding how 4-amino-1-butanol interacts with biological targets is key to elucidating its potential biological roles. Computational methods play a significant role in predicting these interactions and estimating the strength of binding.
Molecular Docking Studies for Putative Binding Sites
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of 4-amino-1-butanol, docking studies can be used to predict how it might bind to the active site of a protein or other biological macromolecule. This involves searching for the best geometric and energetic fit between the ligand (4-amino-1-butanol) and the target.
The results of docking studies can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-target complex. nih.gov This information is invaluable for understanding the molecular basis of the ligand's activity and for designing new molecules with improved binding properties.
| Parameter | Description |
|---|---|
| Binding Affinity (e.g., pKd) | A measure of the strength of the interaction between the ligand and its target. Higher pKd values indicate stronger binding. biorxiv.org |
| Binding Pose | The predicted orientation and conformation of the ligand within the binding site of the target. biorxiv.org |
| Interaction Types | The types of non-covalent interactions (e.g., hydrogen bonds, van der Waals forces, electrostatic interactions) that contribute to the binding. nih.gov |
| Scoring Function | A mathematical function used to estimate the binding affinity for a given binding pose. |
Prediction of Chemical Reactivity and Selectivity via Computational Methods
Computational methods can also be used to predict the chemical reactivity and selectivity of 4-amino-1-butanol. By analyzing the electronic properties calculated from DFT, such as the distribution of charges and the energies of molecular orbitals, it is possible to identify the most likely sites for chemical reactions. For instance, regions with high electron density are likely to be susceptible to attack by electrophiles, while regions with low electron density are more likely to be attacked by nucleophiles.
Furthermore, computational models can be used to simulate reaction pathways and calculate the activation energies for different potential reactions. This allows for the prediction of the most favorable reaction products and the selectivity of the reactions. These predictions can guide synthetic chemists in designing efficient routes to new compounds derived from 4-amino-1-butanol. Some computational tools use machine learning algorithms trained on large datasets of known reactions to predict the outcomes of new chemical transformations with increasing accuracy. nih.gov
Development of Force Fields for Simulation of 4-Amino-1-butanol Systems
Force fields are a central component of molecular dynamics simulations and are essentially a set of mathematical functions and parameters that describe the potential energy of a system of atoms. walshmedicalmedia.com The accuracy of an MD simulation is highly dependent on the quality of the force field used. nih.gov
For a molecule like 4-amino-1-butanol, which contains both an amino group and a hydroxyl group, it is important to have a force field that accurately represents the interactions of these functional groups with their environment. The development of a specific force field for 4-amino-1-butanol would involve a process of parameterization, where the parameters of the force field are adjusted to reproduce experimental data or high-level quantum mechanical calculations. boku.ac.at
This process often involves systematically varying parameters such as atomic charges, van der Waals parameters, and torsional parameters to achieve the best agreement with reference data. A well-parameterized force field for 4-amino-1-butanol would enable more accurate and reliable simulations of its behavior in complex biological systems. walshmedicalmedia.combohrium.com
Q & A
Q. What are the key physicochemical properties of 4-amino-1-butanol hydrochloride relevant to experimental design?
- Methodological Answer : this compound (CAS 13325-10-5) is a colorless oily liquid with a molecular formula of C₄H₁₁NO·HCl and a molecular weight of 125.6 g/mol. Key properties include:
- Boiling Point : 206°C (pure compound) .
- Density : 0.967 g/mL at 25°C .
- Solubility : Miscible in water and ethanol, insoluble in ether .
- Refractive Index : ~1.462 (n²⁰/D) .
These properties are critical for solvent selection, reaction temperature optimization, and purification steps (e.g., distillation or recrystallization).
Q. How can this compound be synthesized and purified for laboratory use?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or reductive amination of 4-chloro-1-butanol. Purification methods include:
- Vacuum Distillation : Effective due to its high boiling point .
- Recrystallization : Use ethanol/water mixtures to isolate crystalline hydrochloride salts .
- Chromatography : Reverse-phase HPLC or ion-exchange chromatography for high-purity requirements .
Note: Deuterated analogs (e.g., 4-amino-1-pentanol-d4 hydrochloride) require specialized isotopic labeling techniques .
Q. What analytical techniques are suitable for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm structure (e.g., δ ~3.6 ppm for -CH₂NH₂ and δ ~1.6 ppm for -CH₂Cl in related compounds) .
- Mass Spectrometry (MS) : ESI-MS or GC-MS for molecular ion identification (m/z ~125 for [M+H]⁺) .
- Gas Chromatography (GC) : Retention indices (e.g., HP-Wax column: 1687) under programmed temperature ramps .
Advanced Research Questions
Q. How does this compound function as a monomer in polymer synthesis?
- Methodological Answer : The compound serves as a bifunctional monomer in poly(amidoamine) (PAA) synthesis. For example:
- Thermo-Responsive Polymers : Co-polymerize with N-isopropylacrylamide derivatives to create materials with a lower critical solution temperature (LCST) of 20–37°C, suitable for drug delivery .
- Cationic Amphiphilic Polymers : React with methacryloyl chloride to form antimicrobial polymers for oral care applications, validated via ¹H NMR and GPC .
- Crosslinking : Use cystamine bisacrylamide (CBA) to introduce redox-sensitive disulfide bonds .
Q. What role does this compound play in glycosylation reactions?
- Methodological Answer : It acts as an acceptor in glycosyltransferase-mediated reactions. For example:
- Glycosyl Imidate Synthesis : React with 6-azido-galactosyl imidate to synthesize 1-(4-aminobutyl)-glycosides, critical for glycoconjugate vaccine development .
- Diazo Transfer : Modify the amino group to introduce azide functionalities for click chemistry applications .
Q. How can researchers resolve contradictions in reported biological activities of derivatives?
- Methodological Answer : Discrepancies in enzyme inhibition or receptor binding data often arise from:
- Stereochemical Variations : Use chiral HPLC to isolate enantiomers and test individually (e.g., R vs. S configurations in 4-amino-3-phenylbutyric acid derivatives) .
- Buffer Compatibility : Assess ionic strength and pH effects on bioactivity (e.g., phosphate buffers may interfere with amine reactivity) .
- Orthogonal Assays : Validate results using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) .
Q. What strategies optimize the stability of this compound in aqueous formulations?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
